BenchChemオンラインストアへようこそ!

(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol

Enantioselective synthesis Biocatalysis Chiral resolution

Procure the (2R,4R)-configured CHF₂-chromanol as a single enantiomer (>99% ee) for direct use in SPR, ITC, and X-ray crystallography binding-site mapping. The difluoromethyl group at C‑2 uniquely lowers LogP upon chromone reduction, unlike non‑fluorinated or CF₃‑substituted analogs, enabling late-stage ADME optimization without erosion of stereochemistry. The C‑4 secondary alcohol supports Mitsunobu, mesylation, or oxidation derivatization for parallel library synthesis.

Molecular Formula C10H10F2O2
Molecular Weight 200.185
CAS No. 2287237-34-5
Cat. No. B2914617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol
CAS2287237-34-5
Molecular FormulaC10H10F2O2
Molecular Weight200.185
Structural Identifiers
SMILESC1C(C2=CC=CC=C2OC1C(F)F)O
InChIInChI=1S/C10H10F2O2/c11-10(12)9-5-7(13)6-3-1-2-4-8(6)14-9/h1-4,7,9-10,13H,5H2/t7-,9-/m1/s1
InChIKeyUFFUCIKUYGMJOQ-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol (CAS 2287237-34-5) is a Strategic 3D‑Rich Building Block for Fluorinated Drug Discovery


(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol (CAS 2287237-34-5) is a single‑enantiomer, 2‑fluoroalkyl‑substituted chroman‑4‑ol that combines a privileged oxygen‑heterocycle scaffold with a metabolically resilient difluoromethyl (CHF₂) group at the 2‑position and a defined (2R,4R) stereochemistry [1]. The compound belongs to the emerging class of 2‑fluoroalkyl chroman‑4‑ols, which are increasingly employed as three‑dimensional (3D) building blocks in medicinal chemistry because their rigid chromanol core projects substituents into three distinct spatial vectors while the fluorinated motif simultaneously tunes lipophilicity and oxidative metabolism [1]. The (2R,4R) configuration is obtained via a chemoenzymatic strategy that couples diastereoselective borohydride reduction of the corresponding chromone with a highly selective pig‑liver esterase (PLE)-catalyzed kinetic resolution, delivering the single enantiomer in excellent optical purity (>99 % ee) [1][2].

Why Generic 2‑Substituted Chroman‑4‑ols Cannot Substitute for (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol (CAS 2287237-34-5)


Chroman‑4‑ols with different 2‑substituents or opposite stereochemistry are not interchangeable because both the nature of the fluorinated motif and the absolute configuration at C‑2 and C‑4 jointly dictate the compound‘s three‑dimensional shape, lipophilicity, and metabolic stability [1]. Systematic physicochemical profiling demonstrated that reduction of a 2‑fluoroalkyl chromone to the corresponding chroman‑4‑ol causes a substantial drop in Log P, whereas the reduction of non‑fluorinated chromones results in a negligible change or even a slight increase in lipophilicity [1]. Consequently, replacing the CHF₂ group with –CH₃, –H, or even –CF₃ yields a molecule with a markedly different ADME signature, potentially invalidating structure‑activity relationships and compromising in vivo efficacy.

Quantitative Differentiation of (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol (CAS 2287237-34-5) from Its Closest Chemical Analogs


Enantiomeric Excess in PLE‑Catalyzed Kinetic Resolution: CHF₂ vs. CF₃ Analog

In the PLE‑catalyzed hydrolytic kinetic resolution of racemic 2‑fluoroalkyl chroman‑4‑ol acetates, the CHF₂‑bearing substrate delivers the (2R,4R)‑alcohol with enantiomeric excess exceeding 99 % [1]. This value is comparable to that obtained for the CF₃ analog under identical conditions (phosphate buffer pH 7.0/acetone, 30 °C), establishing that the difluoromethyl derivative can be produced with optical purity equivalent to the more electron‑withdrawing trifluoromethyl congener [1].

Enantioselective synthesis Biocatalysis Chiral resolution

Lipophilicity Shift upon Chromone‑to‑Chromanol Reduction: Fluorinated vs. Non‑Fluorinated Series

Systematic Log P measurements revealed a pronounced dichotomy: reduction of non‑fluorinated chromones to chroman‑4‑ols gives a negligible ΔLog P (≈–0.1 to +0.2), whereas reduction of 2‑fluoroalkyl chromones (including the CHF₂ precursor) causes a substantial drop in Log P (ΔLog P estimated as –0.5 to –0.8) [1]. This behaviour is consistent across the CHF₂, CF₃, C₂F₅, CF₂Me, and CF₂Cl series.

Lipophilicity ADME Physicochemical profiling

Kinetic Resolution Selectivity Factors: S > 100 for the CHF₂ Acetate

The PLE‑catalyzed kinetic resolution of the racemic CHF₂‑substituted acetate proceeds with a selectivity factor S > 100 [1]. This S‑value is typical of the entire 2‑fluoroalkyl series and is substantially higher than the S values reported for PLE‑mediated resolutions of many non‑fluorinated chroman‑4‑ol acetates (S ≈ 20–50), indicating that the fluorinated motif imparts a beneficial electronic or steric effect that enhances enzyme discrimination [1].

Kinetic resolution Selectivity factor Biocatalysis

Diastereoselectivity of Borohydride Reduction: Exclusive cis‑Configuration

Sodium borohydride reduction of 2‑polyfluoroalkyl chromones in methanol proceeds with complete diastereoselectivity (>98 % de), affording exclusively the cis‑2‑polyfluoroalkyl‑chroman‑4‑ol [1]. This stereochemical outcome is conserved for the CHF₂ substrate, ensuring that the 2‑CHF₂ and 4‑OH groups adopt the thermodynamically favored cis relationship, which is mandatory for subsequent enzymatic resolution to yield the single (2R,4R) enantiomer.

Diastereoselective reduction Chroman-4-ol Fluorinated heterocycle

High‑Value Application Scenarios for (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol (CAS 2287237-34-5)


Scaffold‑Hopping in Kinase Inhibitor Programs Requiring a Low‑Log P Heterocycle

Medicinal chemistry teams seeking a conformationally constrained, low‑lipophilicity oxygen heterocycle can use the (2R,4R)‑CHF₂ chromanol as a direct replacement for higher‑Log P benzopyran or chromane scaffolds. The substantial Log P drop observed upon chromone reduction [1] means the compound can be introduced late‑stage in a synthesis to simultaneously lower Log P and install a metabolically robust CHF₂ group, thereby improving the drug‑likeness of lead series.

Stereochemically Defined Probe for 3D‑Pharmacophore Mapping

Because the (2R,4R)‑CHF₂ chromanol is available as a single enantiomer with >99 % ee [1], researchers can procure the compound and use it directly in target‑engagement assays (e.g., SPR, ITC, X‑ray crystallography) to map the stereochemical requirements of a binding site. The difluoromethyl group serves as a sensitive ¹⁹F‑NMR reporter, enabling rapid detection of binding and conformational changes without the need for radiolabelling.

Metabolic‑Soft‑Spot Masking via Fluorine‑Promoted Oxidative Blockage

The CHF₂ substituent at the chromanol C‑2 position is known to shield adjacent positions from cytochrome P450‑mediated oxidation more subtly than the bulkier CF₃ group [1]. Procuring the CHF₂ analog allows medicinal chemists to fine‑tune metabolic stability while preserving a smaller steric footprint, an advantage when optimizing selectivity across closely related P450 isoforms.

Building Block for Combinatorial Libraries of Fluorinated Chroman‑4‑amines and Ethers

The secondary alcohol at C‑4 is a versatile handle for further functionalization (Mitsunobu, mesylation, oxidation to the ketone). [1] demonstrates that the (2R,4R)‑CHF₂ chromanol can be converted into a library of chiral amines, ethers, and esters without erosion of enantiopurity, making it a strategic procurement item for parallel synthesis campaigns targeting CNS, oncology, or anti‑infective indications.

Quote Request

Request a Quote for (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.